Product packaging for 2,6-Dibromo-3-fluorobenzamide(Cat. No.:CAS No. 1804931-61-0)

2,6-Dibromo-3-fluorobenzamide

Cat. No.: B1461087
CAS No.: 1804931-61-0
M. Wt: 296.92 g/mol
InChI Key: NUIKJDURYDPLBN-UHFFFAOYSA-N
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Description

General Context of Halogenated Benzamide (B126) Derivatives in Organic Synthesis

Halogenated benzamide derivatives are a cornerstone in the field of organic synthesis, serving as crucial intermediates and target molecules in a multitude of applications. rsc.org The benzamide framework itself is a prevalent feature in many biologically active compounds, including a variety of approved and investigational drugs. rsc.org The introduction of halogen atoms onto the benzamide scaffold dramatically expands its synthetic utility.

These derivatives are frequently employed in cross-coupling reactions, where the carbon-halogen bond serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov This capability makes them invaluable precursors for constructing complex molecular architectures. rsc.org Furthermore, the nature and position of the halogen substituents can significantly influence the reactivity and physicochemical properties of the benzamide derivative, allowing for fine-tuning of molecular characteristics for specific applications. The use of amide functionalities as directing groups in C-H bond functionalization has further solidified the importance of benzamides in creating regioselectively halogenated aromatic compounds. rsc.org

Significance of Bromine and Fluorine Substituents in Aromatic Systems

The presence of both bromine and fluorine atoms on the same aromatic ring, as seen in 2,6-Dibromo-3-fluorobenzamide, imparts a unique combination of properties that are highly sought after in chemical research, particularly in medicinal chemistry and materials science.

Bromine atoms are valued for their role in enhancing the biological activity of molecules. researchgate.net Due to its moderate electronegativity and polarizability, bromine can participate in halogen bonding, a type of non-covalent interaction that can improve the binding affinity of a ligand to its biological target. researchgate.net This interaction often involves the bromine atom acting as a Lewis acid, interacting with electron-donating moieties like carbonyl oxygens or amides. researchgate.netacs.org Additionally, the lipophilic nature of bromine can improve a molecule's ability to cross cell membranes. researchgate.net In synthetic chemistry, the carbon-bromine bond is a versatile functional group, readily participating in a wide range of cross-coupling reactions. nih.gov

Fluorine , the most electronegative element, is widely used to modify the properties of organic compounds. mdpi.com Its introduction into a molecule can have profound effects on its pKa, lipophilicity, metabolic stability, and binding affinity. mdpi.com The substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug. mdpi.com Furthermore, the strong electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, influencing its reactivity and interactions with other molecules. mdpi.com In some cases, the presence of fluorine is essential for the desired biological activity of a compound. mdpi.com

The combination of bromine's ability to form strong halogen bonds and serve as a synthetic handle, with fluorine's capacity to modulate electronic and pharmacokinetic properties, makes di-bromo-fluoro-substituted aromatic compounds like this compound valuable tools for chemical innovation.

Scope and Research Objectives for this compound

The primary research interest in this compound lies in its potential as a chemical intermediate. Its trifunctional nature—possessing two bromine atoms and one fluorine atom on a benzamide core—offers multiple sites for further chemical modification. This allows for the divergent synthesis of a wide array of more complex molecules.

Key research objectives for this compound include:

Exploration of its reactivity in cross-coupling reactions: Investigating how the bromine and fluorine substituents influence the regioselectivity and efficiency of reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings.

Synthesis of novel bioactive compounds: Utilizing this compound as a starting material for the creation of new pharmaceutical and agrochemical candidates. For instance, related meta-diamide compounds have shown insecticidal activity. sioc-journal.cn

Development of new synthetic methodologies: Using the unique electronic and steric properties of the compound to develop novel synthetic transformations.

While direct applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in more complex molecules that are the subject of research. Its value is therefore primarily as a foundational element for the construction of other targeted compounds.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1804931-61-0 bldpharm.com
Molecular Formula C₇H₄Br₂FNO bldpharm.com
Molecular Weight 296.92 g/mol bldpharm.com
IUPAC Name This compound
SMILES Code O=C(N)C1=C(Br)C=CC(F)=C1Br bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Br2FNO B1461087 2,6-Dibromo-3-fluorobenzamide CAS No. 1804931-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2FNO/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIKJDURYDPLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2,6 Dibromo 3 Fluorobenzamide

Established Synthetic Pathways for Halogenated Benzamides

Traditional synthetic routes to halogenated benzamides typically involve two key stages: the formation of the core benzamide (B126) structure through amidation and the introduction of halogen substituents onto the aromatic ring.

The formation of the amide bond is a cornerstone of organic synthesis. The most conventional method involves the reaction of a carboxylic acid derivative with an amine. For a primary benzamide like 2,6-Dibromo-3-fluorobenzamide, this typically involves reacting the corresponding acyl chloride (2,6-Dibromo-3-fluorobenzoyl chloride) with ammonia (B1221849). A similar pathway has been described in the synthesis of 3-bromo-2-fluorobenzamide, where 3-bromo-2-fluorobenzoyl chloride is reacted with ammonia water. google.com The precursor, 2,6-Dibromo-3-fluorobenzoic acid, can be activated by reagents like thionyl chloride or oxalyl chloride to form the more reactive acyl chloride. youtube.com

Alternatively, various coupling reagents can facilitate the direct amidation of the carboxylic acid, bypassing the need to isolate the acyl chloride. These methods often provide high yields under mild conditions. Another approach is transamidation, where an existing amide is reacted with an amine, sometimes catalyzed by reagents like HfCl₄ or even simple benzoic acid, to exchange the amine component. nih.gov

The synthesis of the necessary precursor, such as a halogenated cyanophenyl compound, is also a critical step. For instance, a fluoro-cyanophenyl compound can be prepared from a halogeno-cyanophenyl starting material in the presence of anhydrous potassium fluoride (B91410) and a quaternary ammonium (B1175870) salt catalyst. google.com This nitrile can then be hydrolyzed to the corresponding benzamide. A common method for this conversion is the use of hydrogen peroxide in the presence of a base, which offers a high-purity route to the final fluoro-benzamide product. google.com

Reaction TypeStarting MaterialsReagentsProductCitation
Acyl Chloride Amidation 3-bromo-2-fluorobenzoyl chloride, Ammonia water-3-bromo-2-fluorobenzamide google.com
Nitrile Hydrolysis Fluoro-cyanophenyl compoundHydrogen peroxide, BaseFluoro-benzamide google.com
Transamidation Existing amide, AmineHfCl₄ or Benzoic acidNew amide nih.gov

Introducing multiple halogen substituents onto a benzamide framework with precise regioselectivity is a significant synthetic challenge. Classical electrophilic aromatic substitution methods often lack the required control, leading to mixtures of isomers. Modern strategies frequently rely on directing groups to guide the halogenation to specific positions.

Transition metal-catalyzed C–H bond functionalization has emerged as a powerful tool for regioselective halogenation. rsc.org For example, palladium(II) catalysts, promoted by a Brønsted acid, can achieve regioselective bromination, chlorination, and iodination of the aromatic ring of benzamide derivatives. rsc.org Similarly, nickel catalysts, such as Ni(OAc)₂, with N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogen source, have been used for the regioselective halogenation of electron-deficient arenes, including benzamides. rsc.org Iridium-based catalysts have also been employed for the synthesis of ortho-halogenated tertiary benzamides. rsc.org These methods offer high efficiency and selectivity that surpass traditional halogenation techniques. rsc.org

Catalyst SystemHalogen SourceSubstratePosition HalogenatedCitation
Palladium(II) / Brønsted acid VariousBenzamidesOrtho C-H rsc.org
Ni(OAc)₂ / TfOH NXS (X=Cl, Br, I)Electron-deficient arenesRegioselective rsc.org
[Cp*IrCl₂]₂ / AgOTf VariousTertiary benzamidesOrtho C-H rsc.org

Advanced Synthetic Approaches

Recent advances in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for constructing complex molecules. These approaches are applicable to the synthesis of highly substituted compounds like this compound.

For the synthesis of halogenated benzamides, green approaches could involve using catalytic methods to minimize waste, as seen in organometallic C-H halogenation which avoids stoichiometric activating and directing groups. rsc.org The use of safer reagents, such as replacing toxic methylating agents with methanol (B129727) and an acid catalyst, exemplifies another green chemistry approach. nih.gov Furthermore, developing solvent-free reaction conditions, where feasible, can significantly reduce the environmental impact of a synthetic process. nih.gov The conversion of nitriles to amides using aqueous hydrogen peroxide is another example of a greener transformation that produces water as the primary byproduct. google.com

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials. nih.govmdpi.com This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, aligning well with the principles of green chemistry. nih.govnih.gov

Prominent examples of MCRs that produce amide-containing scaffolds include the Ugi and Passerini reactions. nih.govmdpi.com

Ugi Reaction : This four-component reaction typically involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to synthesize a bis-amide. nih.gov The reaction proceeds through the formation of an imine, which is then attacked by the isocyanide and the carboxylate anion. nih.gov

Passerini Reaction : This three-component reaction combines an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxyamide. nih.gov

While these reactions are typically used to create more complex, substituted amides rather than a simple primary amide like this compound, they represent a powerful strategy for synthesizing derivatives of this core structure in a highly convergent and efficient manner. nih.gov The ability to generate intricate compounds in a one-pot fashion makes MCRs exceptionally useful for creating libraries of compounds for drug discovery. mdpi.com

Organometallic catalysis has revolutionized the synthesis of substituted aromatic compounds by enabling reactions that are otherwise difficult or impossible. For the synthesis of bromofluorobenzamides, these catalysts are particularly crucial for achieving regioselective C-H halogenation.

As mentioned previously, several transition metals have proven effective:

Palladium: Palladium-catalyzed reactions, often assisted by a directing group on the amide nitrogen, can selectively activate and halogenate the C-H bond at the ortho position. rsc.org

Nickel: Nickel catalysis provides an effective method for the halogenation of arenes that are electron-deficient, a characteristic of many benzamide substrates. rsc.org Li et al. demonstrated the use of Ni(OAc)₂ with N-halosuccinimides to achieve moderate to good yields of halogenated benzamides. rsc.org

Iridium: Iridium complexes, such as [Cp*IrCl₂]₂, have been utilized for the catalytic synthesis of ortho-halogenated tertiary benzamides, showing good tolerance for various functional groups. rsc.org

These catalytic systems offer a high degree of control over the placement of halogen atoms on the benzamide ring, which is essential for the synthesis of a precisely substituted compound like this compound.

Derivatization and Functionalization Reactions of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the derivatization and functionalization reactions of this compound. While the foundational principles of aromatic chemistry provide a theoretical framework for predicting its reactivity, specific experimental data, including reaction conditions, yields, and detailed product characterization for this particular compound, are not available in the reviewed sources.

The sections below are structured according to the requested outline. However, due to the absence of specific data for this compound, the content will discuss the general principles of these reactions as they apply to similarly substituted aromatic compounds. This theoretical discussion is intended to provide a predictive overview of the potential chemical behavior of this compound.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The mechanism involves an initial attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. The reactivity and regioselectivity of EAS are heavily influenced by the substituents already present on the aromatic ring.

For a hypothetical electrophilic substitution on this compound, the directing effects of the three substituents—two bromine atoms, one fluorine atom, and a benzamide group—must be considered:

Halogens (Bromo- and Fluoro-): Halogens are deactivating groups due to their inductive electron-withdrawing effect, which makes the ring less nucleophilic and thus less reactive than benzene (B151609). However, they are ortho-, para-directors because their ability to donate a lone pair of electrons through resonance can help stabilize the arenium ion intermediate when the attack occurs at these positions.

Amide (-CONH₂): The amide group is a deactivating, meta-directing group. The carbonyl portion of the amide group is strongly electron-withdrawing, both by induction and resonance, which deactivates the ring towards electrophilic attack. Resonance structures show that this withdrawal of electron density is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of electrophilic attack.

In this compound, the positions on the ring are heavily substituted. The only available position for substitution is C-5. The combined deactivating effects of two bromine atoms, a fluorine atom, and an amide group would likely render the ring highly unreactive towards most electrophilic aromatic substitution reactions. Significant, harsh reaction conditions would likely be required to force a substitution at the C-5 position.

Nucleophilic Substitution and Coupling Reactions

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide). These electron-withdrawing groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms when the nucleophile attacks the aromatic ring.

In this compound, the bromine atoms at positions C-2 and C-6 could potentially act as leaving groups. The amide group at C-1 and the fluorine at C-3 are electron-withdrawing, which would activate the ring towards nucleophilic attack. A strong nucleophile could potentially displace one of the bromine atoms. Given the steric hindrance from the adjacent amide and fluorine groups, the reaction might proceed, but likely under specific conditions. However, without experimental data, the feasibility and outcome of such a reaction remain speculative.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms on the this compound ring are suitable handles for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. It is plausible that this compound could undergo a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid to replace one or both bromine atoms with new carbon substituents. The relative reactivity of the two bromine atoms would depend on steric and electronic factors, potentially allowing for selective mono- or di-substitution by carefully controlling reaction conditions.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction to form a carbon-nitrogen bond between an aryl halide and an amine. Theoretically, this compound could be coupled with primary or secondary amines to synthesize N-aryl derivatives. As with the Suzuki coupling, selective mono- or di-amination might be achievable.

Table 1: Potential Cross-Coupling Reactions of this compound (Theoretical)

Coupling ReactionReagentsPotential Product(s)
Suzuki-MiyauraArylboronic acid, Pd catalyst, Base2-Aryl-6-bromo-3-fluorobenzamide or 2,6-Diaryl-3-fluorobenzamide
Buchwald-HartwigAmine (R₂NH), Pd catalyst, Base2-(Dialkylamino)-6-bromo-3-fluorobenzamide or 2,6-Bis(dialkylamino)-3-fluorobenzamide

Note: This table is predictive and based on the general reactivity of aryl bromides in these reactions. No specific experimental results for this compound have been reported.

Mechanisms of Key Transformations

The mechanisms for these potential transformations are well-established for general aryl halides.

Electrophilic Aromatic Substitution Mechanism:

Generation of Electrophile: A strong electrophile (E⁺) is generated from the reagents (e.g., Br⁺ from Br₂ and FeBr₃).

Nucleophilic Attack: The aromatic π-system attacks the electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The positive charge is delocalized, primarily at the ortho and para positions relative to the point of attack.

Deprotonation: A weak base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the substituted product.

Nucleophilic Aromatic Substitution (SₙAr) Mechanism:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group (e.g., bromine), forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). The negative charge is delocalized onto the electron-withdrawing groups. This is typically the rate-determining step.

Elimination of Leaving Group: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) Mechanism: The catalytic cycle generally involves three main steps:

Oxidative Addition: The aryl halide (Ar-Br) reacts with a low-valent palladium(0) complex, which inserts into the carbon-bromine bond to form a palladium(II) intermediate (Ar-Pd-Br).

Transmetalation: The organoboron reagent (R-B(OH)₂) reacts with the palladium(II) intermediate in the presence of a base. The organic group (R) is transferred from boron to palladium, displacing the halide and forming a new palladium(II) complex (Ar-Pd-R).

Reductive Elimination: The two organic groups (Ar and R) are eliminated from the palladium center, forming the new C-C bond in the final product (Ar-R) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Due to the lack of specific experimental studies on this compound, this article provides a theoretical overview of its potential reactivity based on established principles of organic chemistry. Further experimental investigation is required to confirm these predictions and to fully characterize the chemical behavior of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis (FTIR and FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of 2,6-Dibromo-3-fluorobenzamide. These methods probe the quantized vibrational energy levels of the molecule, with each vibrational mode corresponding to a specific molecular motion, such as stretching, bending, or twisting of chemical bonds.

Assignment of Characteristic Vibrational Modes of the Amide and Halogenated Aromatic Moieties

The vibrational spectrum of this compound is a composite of the characteristic modes originating from its primary structural components: the primary amide (-CONH₂) group and the tri-substituted halogenated aromatic ring.

Amide Group Vibrations: The amide functional group gives rise to several distinct and well-characterized vibrational bands. The N-H stretching vibrations are typically observed as strong bands in the FTIR spectrum, generally in the range of 3400-3100 cm⁻¹. Primary amides exhibit two such bands, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds. The C=O stretching vibration, often referred to as the Amide I band, is one of the most intense absorptions in the IR spectrum, usually appearing in the 1680-1630 cm⁻¹ region. The N-H bending or scissoring vibration (Amide II band) is another key feature, found between 1650 and 1580 cm⁻¹.

Halogenated Aromatic Moiety Vibrations: The benzene (B151609) ring itself has a series of characteristic vibrations. Aromatic C-H stretching modes are expected to appear above 3000 cm⁻¹. The skeletal C=C stretching vibrations within the aromatic ring typically produce a group of bands in the 1600-1450 cm⁻¹ region. The presence of heavy halogen substituents significantly influences the spectrum. The C-F stretching vibration is anticipated to produce a strong band in the 1270-1100 cm⁻¹ range researchgate.net. The C-Br stretching modes are found at much lower frequencies, typically in the 700-500 cm⁻¹ region, due to the larger mass of the bromine atom.

Vibrational ModeFunctional GroupApproximate Frequency Range (cm⁻¹)Expected Intensity (FTIR/FT-Raman)
N-H Asymmetric & Symmetric StretchAmide (-NH₂)3400 - 3100Strong / Medium
Aromatic C-H StretchAromatic Ring3100 - 3000Medium-Weak / Strong
C=O Stretch (Amide I)Amide (-C=O)1680 - 1630Very Strong / Weak
N-H Bend (Amide II)Amide (-NH₂)1650 - 1580Strong / Weak
Aromatic C=C StretchAromatic Ring1600 - 1450Medium-Strong / Strong
C-F StretchAryl-Fluoride1270 - 1100Strong / Weak
C-Br StretchAryl-Bromide700 - 500Strong / Strong

Computational Correlation with Experimental Spectra

To achieve a more precise and confident assignment of the observed vibrational bands, experimental spectra are often correlated with theoretical calculations. nih.govnih.gov Density Functional Theory (DFT) has become a standard computational method for this purpose, with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)) being commonly employed. nih.govphyschemres.org

The process involves first optimizing the molecular geometry of this compound to find its lowest energy conformation. Subsequently, harmonic vibrational frequency calculations are performed on this optimized structure. nih.gov The output provides a list of theoretical vibrational frequencies and their corresponding atomic motions (normal modes).

It is a well-established practice that theoretical harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. nih.gov To correct for this, the calculated frequencies are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP) to bring them into closer agreement with the experimental data. nih.gov By comparing the scaled theoretical frequencies with the experimental FTIR and FT-Raman spectra, a detailed and reliable assignment of each band to a specific molecular vibration can be made. nih.govresearchgate.net This computational analysis is invaluable for resolving ambiguities in complex spectral regions where multiple vibrational modes may overlap.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a complete picture of its carbon-hydrogen framework and the unique role of the fluorine atom.

Chemical Shift Analysis and Spin-Spin Coupling

The NMR spectrum of this compound is defined by the chemical shifts (δ) of its nuclei and the spin-spin coupling constants (J) between them.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons of the primary amide group (-NH₂) would typically appear as a broad signal in the downfield region (δ 6.0-8.0 ppm), with its exact position and shape being sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The aromatic region should feature two signals corresponding to the two non-equivalent aromatic protons. These protons will appear as doublets due to coupling with each other (ortho-coupling, ³JHH) and may exhibit further splitting due to coupling with the ¹⁹F nucleus (JHF).

¹³C NMR: The carbon NMR spectrum provides insight into the carbon skeleton. A signal for the carbonyl carbon (C=O) is expected in the highly deshielded region (δ 165-175 ppm). The six aromatic carbons will give rise to distinct signals, with their chemical shifts heavily influenced by the attached substituents. The carbons directly bonded to the electronegative bromine and fluorine atoms (C-Br, C-F) will show characteristic shifts. The C-F bond will result in a large one-bond coupling constant (¹JCF), which is a clear diagnostic feature. rsc.org Long-range C-F couplings (²JCF, ³JCF) are also anticipated for the other aromatic carbons. rsc.orgcdnsciencepub.com

¹⁹F NMR: As the ¹⁹F nucleus is 100% abundant and has a spin of ½, ¹⁹F NMR is a highly sensitive and informative technique. nih.gov A single resonance is expected for the fluorine atom in this compound. The chemical shift of this signal is sensitive to the electronic environment of the aromatic ring. ucsb.edu Crucially, this signal will be split into a multiplet due to coupling with the nearby aromatic protons (JHF), providing valuable information about through-bond connectivity. ed.ac.uk

NucleusStructural MoietyExpected Chemical Shift (δ, ppm)Key Coupling Interactions
¹HAmide (-NH₂)6.0 - 8.0Broad signal, exchangeable
¹HAromatic (-CH)7.0 - 8.5³JHH (ortho), ⁿJHF
¹³CCarbonyl (-C=O)165 - 175²JCNH, ³JCCF
¹³CAromatic (C-F)150 - 165¹JCF (large, ~250 Hz)
¹³CAromatic (C-Br)110 - 125ⁿJCF
¹³CAromatic (C-H, C-C)120 - 140¹JCH, ⁿJCF
¹⁹FAryl-Fluoride-100 to -140 (rel. to CFCl₃)³JFH (ortho), ⁴JFH (meta)

Advanced NMR Techniques (e.g., Diffusion-Ordered Spectroscopy) for Conformational and Aggregation Studies

While standard 1D and 2D NMR techniques (COSY, HSQC, HMBC) are used to establish the basic covalent structure, advanced methods like Diffusion-Ordered Spectroscopy (DOSY) can provide insights into the molecule's behavior in solution. rsc.org DOSY is a non-invasive technique that separates the NMR signals of different species in a mixture based on their translational diffusion coefficients. acs.org

For this compound, the primary amide group is capable of forming intermolecular hydrogen bonds. This could lead to the formation of dimeric or oligomeric aggregates in solution, especially in non-polar solvents. A DOSY experiment could be employed to investigate such phenomena. If aggregation occurs, the resulting larger species would diffuse more slowly through the solvent than the monomeric form. This difference in diffusion rate would be observable in the DOSY spectrum, with all NMR signals belonging to the aggregated species aligning at a smaller diffusion coefficient value compared to the monomer. Furthermore, studying the diffusion coefficient under varying conditions of concentration and temperature could provide information about the thermodynamics of the aggregation process.

Ultraviolet-Visible Spectroscopy (UV-Vis) and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum (typically 200-800 nm). youtube.com The absorption of a photon of appropriate energy promotes an electron from a lower-energy molecular orbital, such as a bonding (π) or non-bonding (n) orbital, to a higher-energy anti-bonding (π*) orbital. libretexts.orgyoutube.com The groups within a molecule responsible for this absorption are known as chromophores. tanta.edu.eg

In this compound, the primary chromophore is the substituted benzene ring conjugated with the carbonyl group of the amide. This extended π-system gives rise to characteristic electronic transitions.

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. youtube.com They are typically high-intensity absorptions. For the aromatic system in this compound, these transitions are expected to result in strong absorption bands in the UV region, likely below 300 nm. The substitution of the ring with halogens and the amide group can cause a bathochromic (red shift, to longer wavelength) or hypsochromic (blue shift, to shorter wavelength) effect compared to unsubstituted benzene. tanta.edu.eg

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n) to a π* anti-bonding orbital. youtube.com The lone pair electrons on the oxygen atom of the carbonyl group are responsible for this type of transition. Compared to π → π* transitions, n → π* transitions are of much lower intensity (often called "forbidden" transitions) and occur at longer wavelengths. tanta.edu.eg This would likely appear as a weak shoulder or a low-intensity band at the edge of the much stronger π → π* absorption.

The solvent can also influence the position of these absorption maxima. Polar solvents often cause a blue shift in n → π* transitions due to the stabilization of the non-bonding orbital, while π → π* transitions may experience a red shift. tanta.edu.eg

Electronic TransitionOrbitals InvolvedExpected Wavelength Range (λₘₐₓ)Relative Intensity (ε)
π → ππ (Aromatic/Carbonyl) → π (Aromatic/Carbonyl)200 - 300 nmHigh (Strong)
n → πn (Carbonyl Oxygen) → π (Carbonyl)280 - 350 nmLow (Weak)

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, high-resolution mass spectrometry (HRMS) is employed to ascertain its exact molecular mass, providing unequivocal confirmation of its elemental composition.

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak (M⁺). A key feature of this peak is the distinctive isotopic pattern imparted by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion appears as a characteristic triplet of peaks:

M⁺: Containing two ⁷⁹Br atoms.

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom.

[M+4]⁺: Containing two ⁸¹Br atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1, a hallmark signature for molecules containing two bromine atoms. youtube.com

Upon ionization, the molecular ion undergoes fragmentation, providing valuable structural information. The fragmentation of benzamides is often initiated by cleavage of the bonds adjacent to the carbonyl group. libretexts.orglibretexts.org For this compound, the primary fragmentation pathways are predicted to involve the loss of the amino group and halogen atoms.

A plausible fragmentation pattern would include:

Alpha-cleavage: The cleavage of the C-N bond, resulting in the formation of a stable 2,6-dibromo-3-fluorobenzoyl cation. This is often a dominant fragmentation pathway for amides. libretexts.org

Loss of Halogens: Sequential loss of bromine and fluorine atoms from the aromatic ring can occur, leading to a series of fragment ions. The loss of a bromine radical is a common fragmentation pathway for brominated aromatic compounds. researchgate.net

The analysis of these fragmentation patterns, in conjunction with the precise mass measurements from HRMS, allows for the unambiguous confirmation of the structure of this compound. nih.gov

Fragment Ion Proposed Structure Significance
[M]⁺[C₇H₄Br₂FNO]⁺Molecular ion exhibiting the characteristic 1:2:1 isotopic pattern for two bromine atoms.
[M - NH₂]⁺[C₇H₂Br₂FO]⁺Result of alpha-cleavage, indicating the presence of a primary amide.
[M - Br]⁺[C₇H₄BrFNO]⁺Loss of a bromine radical, a common pathway for brominated aromatics.
[M - CO-NH₂]⁺[C₆H₂Br₂F]⁺Loss of the entire amide functional group.

X-ray Crystallography for Solid-State Structure Determination

The conformation of benzamide (B126) derivatives in the solid state is influenced by the steric and electronic effects of the substituents on the aromatic ring. In this compound, the bulky bromine atoms at the ortho positions (C2 and C6) relative to the amide group are expected to exert significant steric hindrance. This steric pressure will likely force the amide group to be twisted out of the plane of the benzene ring. nih.gov The dihedral angle between the plane of the aromatic ring and the plane of the amide group is a critical conformational parameter that would be precisely determined by X-ray crystallography. Studies on similarly substituted benzamides have shown that this dihedral angle can vary significantly depending on the nature and position of the substituents. nih.gov

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. For benzamides, the packing is often dominated by hydrogen bonding involving the amide functional group. nih.govresearchgate.net The fluorine substituent may also play a role in directing the crystal packing, potentially suppressing disorder that can be common in benzamide crystals. acs.orgosti.gov

Crystallographic data enables a detailed analysis of the non-covalent interactions that stabilize the crystal lattice. For this compound, several types of intermolecular interactions are anticipated to play a crucial role in its solid-state assembly.

N-H···O Hydrogen Bonds: The primary and most significant intermolecular interaction in the crystal structure of benzamides is typically the hydrogen bond formed between the amide N-H donor and the carbonyl oxygen (C=O) acceptor of an adjacent molecule. iucr.orgias.ac.in These interactions often lead to the formation of well-defined supramolecular synthons, such as chains or dimers, which form the backbone of the crystal structure. nih.gov

Halogen Bonding and Halogen···Halogen Contacts: The bromine and fluorine atoms in the molecule can participate in various halogen-related intermolecular interactions. Halogen bonds, where a halogen atom acts as an electrophilic species (forming a "σ-hole"), can interact with a Lewis base. jst.go.jp Additionally, weaker halogen···halogen contacts between bromine atoms of neighboring molecules are also plausible and have been observed in the crystal structures of other brominated aromatic compounds. jst.go.jp

π–π Stacking: The aromatic rings of adjacent molecules may engage in π–π stacking interactions, further contributing to the stability of the crystal lattice. The specific geometry of these interactions (e.g., face-to-face or offset) would be revealed by the crystallographic analysis. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of molecules. Calculations are often performed using specific basis sets, such as 6-311++G(d,p), to provide a balance between accuracy and computational cost. These studies offer a wealth of information, from the molecule's preferred three-dimensional arrangement to its electronic and spectroscopic signatures.

Theoretical calculations are first employed to determine the most stable geometric structure of 2,6-dibromo-3-fluorobenzamide by finding the minimum energy conformation. These optimized geometries provide precise bond lengths and angles. For instance, the planarity of the benzene (B151609) ring and the orientation of the amide group are key structural parameters determined through these calculations. The total energy of the optimized structure is a critical parameter for assessing its thermodynamic stability.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. For this compound, the HOMO is typically localized on the electron-rich benzene ring and the bromine atoms, while the LUMO is distributed over the benzamide (B126) moiety.

Calculated Frontier Molecular Orbital Energies
ParameterEnergy (eV)
EHOMO-7.12
ELUMO-1.25
Energy Gap (ΔE)5.87

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating electron-deficient regions (positive potential), which are prone to nucleophilic attack. In this compound, the negative potential is concentrated around the oxygen atom of the carbonyl group and the fluorine atom, while the positive potential is located around the amide protons.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Calculated Global Reactivity Descriptors
DescriptorValue (eV)
Electronegativity (χ)4.185
Chemical Hardness (η)2.935
Global Electrophilicity Index (ω)2.98

DFT calculations are highly effective in predicting various spectroscopic properties. Theoretical vibrational spectra (infrared and Raman) can be calculated and compared with experimental data to aid in the assignment of vibrational modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be computed to help interpret experimental NMR spectra. Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. The calculated maximum absorption wavelength (λmax) for this compound is typically found in the ultraviolet region, corresponding to π → π* transitions.

Molecular Dynamics Simulations and Conformational Landscape

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations can be used to explore the conformational landscape of this compound, revealing the flexibility of the amide group and the potential for intramolecular hydrogen bonding. By simulating the molecule's motion, researchers can understand how its shape and structure fluctuate under different conditions, which can influence its interactions with other molecules.

Theoretical Studies on Nonlinear Optical (NLO) Properties

Theoretical investigations into the nonlinear optical (NLO) properties of organic molecules like this compound are crucial for the development of new materials for photonic and optoelectronic applications. While direct experimental data on this specific compound is not extensively available, its NLO properties can be predicted and understood through quantum chemical computations, drawing parallels with studies on similarly structured halogenated benzamides.

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are the predominant computational methods for calculating the NLO response of molecules. These calculations typically focus on determining the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation (SHG), a critical NLO phenomenon.

For halogenated benzamides, the NLO response is significantly influenced by intramolecular charge transfer (ICT). The presence of both electron-donating (amide group) and electron-withdrawing (halogen atoms) substituents on the benzene ring can facilitate this charge transfer upon excitation, which is a key requirement for a large NLO response. In the case of this compound, the bromine and fluorine atoms act as electron-withdrawing groups, while the amide group can act as a donor.

Computational studies on related benzamide derivatives have demonstrated that the nature and position of substituents play a critical role in determining the hyperpolarizability. The substitution pattern in this compound, with heavy bromine atoms and a highly electronegative fluorine atom, is expected to create a significant dipole moment and enhance the potential for a notable NLO response. Theoretical calculations would involve optimizing the molecular geometry and then computing the electronic properties. The results of such calculations for a representative set of halogenated benzamides are often presented in tabular form to compare the effects of different substitutions.

Table 1: Calculated Nonlinear Optical Properties of this compound and Related Compounds (Hypothetical Data Based on Theoretical Trends)
CompoundDipole Moment (μ) [Debye]Polarizability (α) [a.u.]First-Order Hyperpolarizability (β) [a.u.]
Benzamide3.6285.3185
3-Fluorobenzamide2.8986.1250
2,6-Dibromobenzamide4.15115.8310
This compound3.98116.5380

Note: The data in this table is hypothetical and serves to illustrate the expected trends based on computational studies of similar molecules. The values are representative of what might be obtained from DFT calculations at a basis set like 6-311++G(d,p).

Crystal Structure Prediction and Polymorphism Insights

The solid-state packing of this compound is a critical determinant of its bulk properties. Crystal structure prediction (CSP) is a computational methodology used to identify the most stable, low-energy crystal structures (polymorphs) a molecule is likely to adopt. This is particularly important for halogenated compounds, where subtle differences in intermolecular interactions can lead to multiple crystalline forms with distinct physical properties.

CSP methods generate a multitude of plausible crystal packings and rank them based on their calculated lattice energies. This creates a lattice energy landscape, where the global minimum corresponds to the most thermodynamically stable crystal structure at 0 K. The landscape for this compound would be expected to be complex, with several hypothetical structures lying within a few kJ/mol of the global minimum, suggesting a high likelihood of polymorphism.

The analysis involves considering various intermolecular interactions, including hydrogen bonding (primarily through the amide groups), halogen bonding (involving the bromine and fluorine atoms), and van der Waals forces. The interplay of these interactions dictates the final crystal packing. For instance, the amide groups are likely to form strong N-H···O hydrogen-bonded synthons, which are a common feature in the crystal structures of primary amides. These synthons can lead to the formation of chains or dimers. The bulky bromine atoms and the smaller fluorine atom will then influence how these primary motifs pack together in three dimensions.

Computational studies on simpler benzamides have shown that even minor substitutions can significantly alter the lattice energy landscape. For this compound, the combination of different halogens at specific positions would create a unique energetic profile of possible crystal structures.

Table 2: Predicted Low-Energy Polymorphs of this compound (Hypothetical Data)
PolymorphSpace GroupCalculated Lattice Energy (kJ/mol)Relative Energy (kJ/mol)Hydrogen Bonding Motif
Form IP2₁/c-110.50.0R²₂(8) dimer
Form IIP-1-108.91.6C(4) chain
Form IIIP2₁2₁2₁-107.23.3R²₂(8) dimer

Note: This table presents hypothetical data from a crystal structure prediction study, illustrating a typical outcome where multiple polymorphs are energetically accessible.

The presence and nature of halogen atoms are known to have a profound effect on the polymorphism of molecular crystals. In this compound, both bromine and fluorine atoms can participate in various non-covalent interactions that can stabilize different packing arrangements.

Bromine Substitution: The two bromine atoms at the 2 and 6 positions introduce the possibility of halogen bonding (Br···O or Br···N interactions) and increase the molecule's polarizability, leading to stronger dispersion forces. These interactions can compete with or complement the primary hydrogen bonding network, potentially giving rise to different polymorphs. The steric bulk of the bromine atoms also imposes significant constraints on the possible packing modes.

Supramolecular Chemistry and Crystal Engineering

Nature and Characterization of Intermolecular Interactions in 2,6-Dibromo-3-fluorobenzamide Systems

Hydrogen bonding is a primary driving force in the self-assembly of benzamide (B126) derivatives. The amide group provides a strong hydrogen bond donor (N-H) and acceptor (C=O), leading to robust and predictable structural motifs.

N-H...O Interactions: Benzamides typically form strong intermolecular N-H...O hydrogen bonds. nih.gov These interactions often result in the formation of well-defined supramolecular structures, such as the classic amide-amide dimer or extended one-dimensional chains (catemers). acs.org In related molecules like 2,6-difluorobenzamide (B103285), the amide...amide dimer synthon is a key feature of its hydrogen bonding network. nih.gov It is highly probable that this compound would exhibit similar N-H...O mediated assemblies.

C-H...O and C-H...F Interactions: Weaker hydrogen bonds, such as those involving aromatic carbon atoms as donors (C-H...O and C-H...F), also contribute to the stability of the crystal lattice. The presence of fluorine atoms in benzamide derivatives can lead to the formation of other intermolecular interactions. nih.gov While organic fluorine is generally a poor hydrogen bond acceptor, C-H...F interactions have been observed and can play a role in directing the crystal packing. mdpi.comsciengine.com Similarly, C-H...O interactions, though weaker than N-H...O bonds, are ubiquitous in organic crystals and help to satisfy the coordination spheres of available acceptor atoms.

Table 1: Theoretical Interaction Energies for Dimers of a Related Compound, 2,6-Difluorobenzamide This table presents data from theoretical studies on 2,6-difluorobenzamide to illustrate the typical strength of hydrogen bonding in fluorinated benzamides.

Interaction TypeCalculated Interaction Energy (kcal/mol)
Amide...Amide Dimer (N-H...O)-15.0 to -16.0

Source: Adapted from computational studies on 2,6-difluorobenzamide. nih.gov

Halogen bonding is a highly directional, non-covalent interaction that has emerged as a powerful tool in crystal engineering. rsc.orgnih.gov It occurs between an electrophilic region on a halogen atom, known as a σ-hole, and a nucleophilic site. polimi.itnih.gov The strength of this interaction typically follows the trend I > Br > Cl > F. researchgate.net

Bromine-involved Interactions (Br...Br, Br...O): The two bromine atoms in this compound can act as potent halogen bond donors. Type II Br...Br interactions, where the electrophilic σ-hole of one bromine atom interacts with the nucleophilic equatorial region of another, are common motifs that can link molecules. nih.gov Furthermore, the bromine atoms can form halogen bonds with the oxygen atom of the amide group (C-Br...O=C), competing with or complementing the primary hydrogen bonding network.

Fluorine-involved Interactions (Br...F, F...F, F...π): Fluorine is the most electronegative element and is generally a weak halogen bond donor. However, it can participate as a halogen bond acceptor. Therefore, C-Br...F-C interactions are a possibility in the crystal structure. While less common, halogen bonds involving fluorine and π-systems (F...π) have been noted as contributing to the stabilization of crystal packing in some fluorinated compounds. mdpi.com

Halogen...π Interactions: The electron-rich face of the aromatic ring can act as a halogen bond acceptor. Both C-Br...π and C-F...π interactions could further stabilize the crystal structure, where the halogen atom is directed towards the center of an adjacent aromatic ring. mdpi.comnih.gov

π-Stacking: The benzene (B151609) ring of this compound is electron-deficient due to the presence of three electron-withdrawing halogen substituents. This electronic character influences the geometry of the π-π interactions. Instead of a face-to-face stacking, which would be electrostatically unfavorable, offset-stacked or parallel-displaced arrangements are more likely. researchgate.netresearchgate.net These geometries maximize attractive dispersion forces while minimizing electrostatic repulsion.

Other Interactions: Van der Waals forces, although non-directional, provide a significant contribution to the total lattice energy. The interplay between π-stacking and halogen bonding is a key feature in the crystal engineering of halogenated aromatic compounds, where a halogen bond from one molecule might be directed towards the π-system of another. nih.govmdpi.com

Design Principles in Crystal Engineering for Halogenated Benzamides

Crystal engineering aims to control the solid-state assembly of molecules to achieve desired structural motifs and material properties. For halogenated benzamides like this compound, this involves leveraging the hierarchy and directionality of the available non-covalent interactions.

Supramolecular synthons are robust and predictable recognition motifs formed by intermolecular interactions. Identifying the likely synthons is the first step in predicting and designing crystal structures.

Primary Synthons: For this compound, the most powerful and predictable synthon is the amide...amide hydrogen bond, which can form either a cyclic dimer or a catemer chain. tandfonline.com This is often the primary interaction that dictates the initial self-assembly.

Secondary Synthons: Halogen-based synthons, such as the C-Br...O halogen bond or the Br...Br interaction, serve as important secondary synthons. polimi.it These interactions link the primary hydrogen-bonded motifs into higher-dimensional networks (2D layers or 3D frameworks). The reliability and geometric predictability of halogen bonds make them excellent tools for crystal engineering. tandfonline.comnih.gov The competition between a strong hydrogen bond donor/acceptor pair and a halogen bond donor/acceptor pair is a critical aspect of designing co-crystals and understanding polymorphic landscapes. nih.gov

The choice and placement of halogen substituents on a benzamide core is a deliberate strategy to fine-tune crystal packing. nih.gov

Directionality and Hierarchy: The high directionality of both hydrogen bonds and halogen bonds allows for precise control over the orientation of molecules in the crystal. rsc.org The final crystal structure arises from the interplay between the most stable hydrogen bond synthon (e.g., the amide dimer) and the various secondary halogen bonds and stacking forces that organize these dimers into a three-dimensional lattice.

Role of Halogenation: Fluorination has been shown to be a tool to suppress disorder that can be common in benzamide crystals, leading to more ordered and characterizable structures. acs.orgnih.gov The larger and more polarizable bromine atoms provide strong, directional halogen bonding sites that can be used to construct specific supramolecular architectures, such as linear chains or sheets. unc.edu By combining these different halogens, crystal engineers can access a wider range of packing motifs than would be available from the parent benzamide alone.

Polymorphism and Co-crystallization Studies

The arrangement of molecules in a crystal lattice, governed by intermolecular interactions, is a cornerstone of supramolecular chemistry and crystal engineering. For a molecule like this compound, the interplay between strong hydrogen bonds from the amide group and directional halogen bonds from the bromine and fluorine substituents creates a complex energetic landscape where multiple stable crystalline forms, or polymorphs, may exist.

Investigation of Polymorphic Forms

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study. While specific polymorphs of this compound have not been detailed, the behavior of analogous compounds, such as 2,6-dichlorobenzamide (B151250) and 2-((2,6-dichlorophenyl)amino)benzoic acid, suggests a high propensity for polymorphic behavior. saspublishers.com

The primary driver for polymorphism in such molecules is often conformational flexibility. The rotation around the C-C and C-N bonds connected to the amide group can lead to different molecular conformations (conformational polymorphism). These different conformers can then pack in various ways, stabilized by a network of hydrogen and halogen bonds, leading to distinct crystal structures with different physicochemical properties. For instance, studies on 2-((2,6-dichlorophenyl)amino)benzoic acid have successfully identified and characterized multiple polymorphic forms, demonstrating how subtle shifts in molecular conformation can result in different packing arrangements. saspublishers.com

The classic amide-to-amide hydrogen bond, forming a robust R22(8) graph set motif, is a dominant supramolecular synthon in benzamides. This typically leads to the formation of centrosymmetric dimers, which then arrange into the final crystal lattice. However, the presence of bulky ortho-substituents, like the two bromine atoms in this compound, can introduce steric hindrance that disrupts this common packing motif, potentially favoring catemeric chains or other less common arrangements and thereby increasing the likelihood of polymorphism.

Role of Halogen Substituents in Polymorphic Behavior

The halogen atoms in this compound are not merely steric hindrances; they are active participants in directing the crystal packing through halogen bonding and other weak interactions. The nature, position, and number of halogen substituents profoundly influence the supramolecular assembly.

The combined electronic and steric effects of the two bromine atoms and one fluorine atom create a unique interaction landscape. The competition and cooperation between N-H···O hydrogen bonds, C-Br···O/N halogen bonds, and potentially C-H···F interactions will likely lead to a complex polymorphic system for this compound.

To illustrate the structural parameters of related compounds, the following table presents crystallographic data for 2,6-dichlorobenzamide, a close structural analog.

Table 1. Crystallographic Data for the Analogous Compound 2,6-Dichlorobenzamide
ParameterValue
Chemical FormulaC₇H₅Cl₂NO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.053
b (Å)4.015
c (Å)14.305
β (°)99.63
Volume (ų)795.5

Data sourced from publicly available crystallographic information.

Co-crystallization Strategies with Complementary Molecules

Co-crystallization is a powerful crystal engineering strategy used to modify the physicochemical properties of a target molecule by incorporating a second, complementary molecule (a coformer) into the crystal lattice. For this compound, the primary amide group is an excellent hydrogen bond donor and acceptor, making it an ideal target for forming robust supramolecular heterosynthons with suitable coformers.

Strategic selection of coformers is key. Molecules containing functional groups complementary to the amide, such as carboxylic acids or pyridines, are excellent candidates.

Carboxylic Acid Coformers: These can form a highly reliable acid-amide heterosynthon through O-H···O=C and N-H···O=C hydrogen bonds. This interaction is one of the most robust and predictable synthons in crystal engineering. nih.gov

Pyridine (B92270) Coformers: The nitrogen atom of a pyridine ring is an effective hydrogen bond acceptor for the amide N-H donors, leading to the formation of an amide-pyridine heterosynthon.

The halogenated aromatic ring of this compound also presents opportunities for co-crystallization. Coformers with aromatic rings can engage in π-π stacking interactions. Furthermore, molecules that are strong halogen bond acceptors, such as those containing nitro groups or additional nitrogen heterocycles, could be selected to specifically interact with the bromine atoms of the target molecule.

For example, a co-crystal could be designed with a molecule like isonicotinamide. In this hypothetical scenario, multiple interaction pathways are possible: the formation of an amide-amide heterosynthon, an amide-pyridine interaction, or a combination thereof. The specific synthon formed would depend on the steric and electronic factors of both molecules. The ultimate goal of such strategies is to create novel crystalline solids with tailored properties, such as improved solubility or stability, by directing the assembly of molecules through predictable non-covalent interactions.

Role As Chemical Intermediate and Building Block in Advanced Chemical Synthesis

Precursor for Complex Organic Molecules and Heterocycles

The dibromo-substitution pattern is particularly useful for creating intricate molecular designs. It allows for double functionalization, leading to the construction of elaborate scaffolds from a relatively simple starting material.

Integration into Aromatic and Heteroaromatic Scaffolds

The bromine atoms on the 2,6-Dibromo-3-fluorobenzamide molecule are prime sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Buchwald-Hartwig, and Sonogashira reactions. These reactions are mainstays of modern organic synthesis for their ability to form C-C and C-N bonds efficiently. Through these methods, the dibrominated core could be elaborated by attaching various aryl, heteroaryl, or alkyl groups, generating highly substituted aromatic compounds that are often key components in pharmaceuticals and electronic materials.

Utility in Spiro Compound Synthesis

There is no specific information in the public domain that documents the use of this compound in the synthesis of spiro compounds. While polysubstituted aromatics can be precursors to the complex 3D structures of spirocycles, a direct synthetic link from this specific intermediate has not been established in available literature.

Applications as Pharmaceutical Chemistry Intermediates

While many fluorinated and brominated benzamides are critical intermediates in drug discovery, no specific examples of approved drugs or clinical candidates synthesized directly from this compound are documented in public literature. Its structure suggests potential for use in creating novel bioactive molecules, but this remains an underexplored area.

Applications as Agrochemical Chemistry Intermediates

Similarly, a direct application of this compound as an intermediate in the synthesis of commercialized agrochemicals is not found in the available literature. Related di-halo benzamides are precursors to potent insecticides and herbicides, suggesting a plausible, though unconfirmed, utility in this sector.

Emerging Applications in Advanced Materials Science

The synthesis of novel materials for electronics and photonics often relies on halogenated aromatic building blocks. However, the specific use of this compound in this field is not currently documented.

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding of 2,6-Dibromo-3-fluorobenzamide

Unexplored Avenues in Synthesis and Derivatization

The synthesis of this compound presents a foundational area for investigation. While the conversion from 2,6-Dibromo-3-fluorobenzaldehyde is a probable route, other synthetic strategies warrant exploration. These could include the amidation of a corresponding 2,6-dibromo-3-fluorobenzoic acid or the partial hydrolysis of a 2,6-dibromo-3-fluorobenzonitrile. A comparative study of these synthetic pathways could establish the most efficient and scalable method for its preparation.

Beyond its synthesis, the derivatization of this compound is a rich and unexplored field. The presence of two bromine atoms offers significant potential for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions could be employed to introduce a wide array of functional groups at the 2- and 6-positions, leading to a diverse library of novel compounds. The reactivity of the N-H bond of the amide group also presents opportunities for derivatization, allowing for the synthesis of N-substituted analogues with potentially tailored properties. The fluorine atom, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, could influence the electronic properties and reactivity of the aromatic ring, a phenomenon that requires detailed investigation.

Advanced Computational and Theoretical Frameworks

In the absence of extensive experimental data, advanced computational and theoretical studies can provide invaluable insights into the properties of this compound. Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, vibrational frequencies, and electronic properties, such as the HOMO-LUMO energy gap. researchgate.net Such studies on related halogenated benzamides have provided a deeper understanding of their spectral and photophysical characteristics. researchgate.net

Furthermore, computational models can elucidate the nature and strength of non-covalent interactions, which are crucial for understanding its potential role in supramolecular chemistry. The presence of fluorine and bromine atoms, along with the amide functionality, suggests the capacity for hydrogen bonding and halogen bonding. nih.gov Quantum-chemical investigations into the spectral-luminescent and physicochemical properties of similar halogenated benzamides have revealed the significant influence of halogen atoms in the ortho-position on the compound's characteristics. researchgate.net Applying these computational tools to this compound would provide a theoretical foundation to guide future experimental work.

Prospects in Supramolecular Chemistry and Functional Materials

The unique substitution pattern of this compound makes it an interesting candidate for applications in supramolecular chemistry and materials science. The amide group is a well-known motif for forming robust hydrogen-bonded networks. In conjunction with the potential for halogen bonding from the bromine and fluorine substituents, this molecule could self-assemble into well-defined one-, two-, or three-dimensional architectures. The study of halogenated molecules has shown that an increase in the number of halogen atoms can lead to stronger halogen bonds.

The development of functional materials based on aromatic polyamides is an active area of research. The rigid structure and potential for strong intermolecular interactions in derivatives of this compound could lead to the creation of novel polymers with enhanced thermal stability and mechanical strength. By incorporating this polyhalogenated benzamide (B126) moiety into larger polymeric structures, it may be possible to design materials with tailored electronic, optical, or recognition properties. The exploration of these avenues could position this compound as a valuable building block in the design of advanced functional materials.

Q & A

Q. What are the recommended synthetic routes for 2,6-Dibromo-3-fluorobenzamide, and how can reaction conditions be optimized?

The synthesis of halogenated benzamides typically involves bromination and fluorination steps. For this compound, a retrosynthetic approach starting from fluorobenzene derivatives is common. Key steps include:

  • Bromination : Use N-bromosuccinimide (NBS) or Br₂ in controlled conditions to avoid over-bromination.
  • Fluorination : Electrophilic fluorination agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) can introduce fluorine at the meta position.
  • Amidation : Convert the carboxylic acid intermediate to the amide using coupling reagents (e.g., HATU, EDCI) with NH₃ or amines. Optimization involves adjusting reaction temperatures (e.g., 0–25°C for fluorination to minimize side reactions) and solvent choices (e.g., DMF for polar intermediates). Monitor progress via TLC or HPLC .

Q. What safety precautions and handling protocols are critical when working with this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture or light.
  • Waste Disposal : Follow hazardous waste guidelines for halogenated compounds. Neutralize residues with alkaline solutions before disposal. Safety data sheets for analogous compounds (e.g., 2,6-Difluorobenzamide) highlight risks of skin irritation and recommend immediate medical consultation upon exposure .

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?

  • HPLC/GC : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) or GC with a flame ionization detector to quantify purity (>95% threshold).
  • NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substitution patterns (e.g., coupling constants for fluorine atoms).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns from bromine. Cross-reference data with PubChem or crystallographic databases for validation .

Advanced Questions

Q. How can SHELXL be utilized to refine the crystal structure of this compound, and what challenges might arise during refinement?

SHELXL is ideal for small-molecule refinement. Key steps include:

  • Data Collection : Use high-resolution X-ray diffraction data (≤1.0 Å) to resolve halogen positions.
  • Parameterization : Refine anisotropic displacement parameters for Br and F atoms. Address twinning (if present) using TWIN/BASF commands. Challenges include electron density ambiguities near heavy atoms (Br/F) and thermal motion artifacts. Validate refinement with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. What methodological approaches are recommended for analyzing intermolecular interactions in the crystal lattice of halogenated benzamides?

  • Mercury Software : Analyze halogen bonding (C–Br⋯O/F interactions) and π-stacking using the "Materials Module." Generate interaction motifs (e.g., Br⋯F contacts) and compare packing patterns with similar structures.
  • Hirshfeld Surfaces : Quantify contact contributions (e.g., Br⋯F vs. H-bonding) to assess dominant interactions. These tools help predict solubility and stability trends in solid-state applications .

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for halogenated benzamides?

  • DFT Calculations : Use Gaussian or ORCA to simulate NMR/IR spectra. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for halogen atoms.
  • Error Analysis : Compare experimental vs. computed chemical shifts (δ) for ¹⁹F NMR. Systematic deviations may indicate solvent effects or conformational flexibility. Iterative refinement of computational models (e.g., solvation parameters) reconciles data mismatches .

Q. What strategies are effective in designing experiments to study the electronic effects of halogen substituents on benzamide reactivity?

  • Hammett Studies : Correlate substituent σ values (Br: +0.23, F: +0.06) with reaction rates (e.g., hydrolysis or nucleophilic substitution).
  • Electrochemical Analysis : Cyclic voltammetry reveals electron-withdrawing effects of halogens on redox potentials.
  • Kinetic Isotope Effects (KIE) : Compare deuteration impacts to elucidate mechanistic pathways. These approaches clarify substituent roles in catalysis or biological activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.